Cas no 1805239-70-6 (2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride)
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride
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- Inchi: 1S/C7H2Cl3F2NO/c8-4-2(7(11)12)1-13-5(9)3(4)6(10)14/h1,7H
- InChI Key: AIQVLZNUKKFXOX-UHFFFAOYSA-N
- SMILES: ClC1C(C(=O)Cl)=C(N=CC=1C(F)F)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- XLogP3: 3.6
- Topological Polar Surface Area: 30
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029075002-250mg |
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride |
1805239-70-6 | 97% | 250mg |
$480.00 | 2022-04-01 | |
| Alichem | A029075002-500mg |
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride |
1805239-70-6 | 97% | 500mg |
$790.55 | 2022-04-01 | |
| Alichem | A029075002-1g |
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride |
1805239-70-6 | 97% | 1g |
$1,490.00 | 2022-04-01 |
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl Chloride: A Comprehensive Overview
2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride, also known by its CAS number 1805239-70-6, is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and agrochemical industries. This compound is a derivative of pyridine, a six-membered aromatic heterocycle, and its structure incorporates multiple functional groups that contribute to its unique chemical properties and reactivity.
The molecular structure of 2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride consists of a pyridine ring substituted with chlorine atoms at positions 2 and 4, a difluoromethyl group at position 5, and a carbonyl chloride group at position 3. The presence of these substituents significantly influences the compound's electronic properties, reactivity, and biological activity. Recent studies have highlighted the importance of such substituted pyridines in drug design due to their ability to interact with various biological targets, including enzymes and receptors.
One of the key areas of research involving this compound is its application as an intermediate in the synthesis of bioactive molecules. The carbonyl chloride group is particularly reactive and can undergo nucleophilic acyl substitution reactions, making it a valuable building block in organic synthesis. For instance, it has been employed in the development of novel herbicides and fungicides, where its ability to inhibit specific enzymatic pathways in pests and pathogens has been extensively studied.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of 2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride. Quantum mechanical calculations have revealed that the electron-withdrawing effects of the chlorine and difluoromethyl groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by various substrates. This insight has been instrumental in optimizing synthetic routes and improving the efficiency of reactions involving this compound.
In addition to its role as an intermediate, this compound has also been investigated for its potential as a direct acting agent in therapeutic applications. For example, studies have shown that it exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase enzymes. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for the development of anti-cancer agents.
The synthesis of 2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Recent research has focused on developing more sustainable and environmentally friendly methods for its production, including the use of catalytic systems and green solvents.
In conclusion, 2,4-Dichloro-5-(difluoromethyl)pyridine-3-carbonyl chloride is a versatile compound with a wide range of applications across different industries. Its unique chemical properties and reactivity make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new insights into its potential uses, this compound is expected to play an even more significant role in advancing scientific knowledge and technological innovation.
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